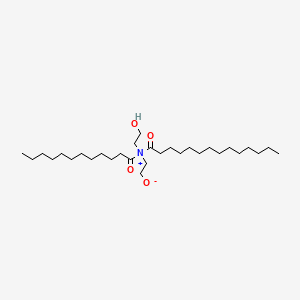
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is a chemical compound known for its unique structure and properties. It is a derivative of lauric and myristic acids, combined with hydroxyethyl and oxidoethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium typically involves the reaction of lauric acid and myristic acid with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxidoethyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the oxidoethyl group can yield alcohols .
Scientific Research Applications
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving biological membranes and cell interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property makes it useful in applications such as drug delivery and membrane studies .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium nitrate
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium chloride
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium bromide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is unique due to its specific combination of lauric and myristic acid derivatives, which confer distinct surfactant properties and biological interactions. This uniqueness makes it particularly valuable in applications requiring specific membrane interactions and surfactant properties .
Properties
CAS No. |
52900-12-6 |
|---|---|
Molecular Formula |
C30H59NO4 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
2-[dodecanoyl-(2-hydroxyethyl)-tetradecanoylazaniumyl]ethanolate |
InChI |
InChI=1S/C30H59NO4/c1-3-5-7-9-11-13-14-16-18-20-22-24-30(35)31(25-27-32,26-28-33)29(34)23-21-19-17-15-12-10-8-6-4-2/h32H,3-28H2,1-2H3 |
InChI Key |
GVXNPVYZKDOIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[N+](CCO)(CC[O-])C(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















